molecular formula C14H24N2O2 B2735601 N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride CAS No. 121177-60-4

N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride

Cat. No.: B2735601
CAS No.: 121177-60-4
M. Wt: 252.358
InChI Key: JUTCZTNZSSFDGQ-UHFFFAOYSA-N
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Description

Chemical Identity and Properties N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride (CAS: 1158577-04-8) is a tertiary amine derivative with the molecular formula C₁₄H₂₆Cl₂N₂O₂ and a molecular weight of 325.27 g/mol . Its structure comprises a propane-1,3-diamine backbone substituted with a dimethylamino group and a 2,3-dimethoxybenzyl moiety (Figure 1). The dihydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Safety and Handling Classified as an IRRITANT, this compound requires careful handling to avoid exposure to skin, eyes, or respiratory systems .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-12-7-5-8-13(17-3)14(12)18-4/h5,7-8,15H,6,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTCZTNZSSFDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 2,3-dimethoxybenzaldehyde, undergoes a reductive amination with N,N-dimethylpropane-1,3-diamine. This step often uses a reducing agent like sodium triacetoxyborohydride in an organic solvent such as dichloromethane.

    Purification: The intermediate product is purified using standard techniques like column chromatography.

    Formation of the Dihydrochloride Salt: The purified intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated by crystallization.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized for higher yields and purity. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Automated Purification Systems: Employing automated systems for purification to handle large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The benzyl group can be reduced to a methyl group using hydrogenation techniques.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2,3-dimethoxybenzoic acid.

    Reduction: 2,3-dimethylbenzylamine.

    Substitution: 2,3-dimethoxybenzyl derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds similar to N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride exhibit antitumor properties. These compounds can interact with biological targets that are crucial for cancer cell proliferation. A study highlighted the potential of related compounds in inhibiting the growth of various cancer cell lines, suggesting a promising avenue for cancer treatment development .

Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with specific enzymes such as dihydrofolate reductase (DHFR). The results indicate that it may serve as an effective inhibitor, surpassing known analogs in binding strength . This suggests potential applications in drug design targeting metabolic pathways involved in cancer and other diseases.

Agricultural Science

Herbicidal Activity
The compound's structural characteristics allow it to be evaluated for herbicidal activities. Studies have shown that derivatives containing similar functional groups can exhibit significant herbicidal effects against various weed species. For instance, certain N,N'-diacylhydrazines have demonstrated effectiveness in controlling both monocotyledonous and dicotyledonous weeds, which could be extrapolated to assess the efficacy of this compound in agricultural settings .

Material Science

Synthesis of Coordination Complexes
The compound has been utilized in the synthesis of coordination complexes with transition metals. For example, studies have reported the formation of copper(II) complexes using similar diamine structures. These complexes have been characterized using various spectroscopic techniques and have shown promising properties for applications in catalysis and materials science . The ability to form stable complexes can be advantageous in developing new materials with specific electronic or catalytic properties.

Summary Table of Applications

Field Application Description
Medicinal ChemistryAntitumor ActivityInhibits growth of cancer cell lines; potential for drug development
Molecular Docking StudiesEffective inhibitor of DHFR; strong binding affinity
Agricultural ScienceHerbicidal ActivityPotential effectiveness against various weed species
Material ScienceSynthesis of Coordination ComplexesFormation of metal complexes; applications in catalysis and materials science

Case Studies

  • Antitumor Efficacy Study
    A study investigated the antitumor effects of structurally related compounds on human cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation through targeted mechanisms involving apoptosis induction.
  • Herbicidal Activity Evaluation
    Researchers evaluated the herbicidal activity of N,N'-diacylhydrazines against specific weed species. Results indicated higher efficacy against dicotyledonous weeds compared to monocotyledonous ones, providing insights into potential agricultural applications.
  • Synthesis and Characterization of Metal Complexes
    The synthesis of copper(II) complexes using similar diamines was reported, showcasing their characterization through UV-Vis spectroscopy and other techniques. The study highlighted their potential use as catalysts in organic reactions.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The benzyl group, with its methoxy substitutions, can enhance binding affinity to these targets, while the dimethylpropane-1,3-diamine backbone provides structural flexibility. This allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N,N-dimethylpropane-1,3-diamine dihydrochlorides , which vary in their aromatic substituents and functional groups. Below is a comparative analysis of key analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride 1158577-04-8 C₁₄H₂₆Cl₂N₂O₂ 325.27 2,3-Dimethoxybenzyl substituent Pharmaceutical intermediate; discontinued due to supply issues
N'-(3,4-Diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride sc-355889 C₁₅H₂₈Cl₂N₂O₂ 339.31 3,4-Diethoxybenzyl substituent Research reagent; available from Santa Cruz Biotechnology ($197/250 mg)
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride 637-01-4 C₁₀H₁₆N₂·2HCl 237.17 Tetramethylated phenylenediamine backbone Redox indicator in biochemical assays
N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine dihydrochloride 1838-02-4 C₂₁H₃₀Cl₂N₄ 411.39 Dibenzazepine core with trimethylated amine chain Impurity standard in antidepressant drug analysis (e.g., imipramine)
3-Chloro-N,N-dimethylpropane-1-amine hydrochloride 1219799-04-8 C₅H₁₃Cl₂N 170.07 Chloro substituent instead of aromatic moiety Intermediate for quaternary ammonium compounds; neurotoxic at high doses

Key Differences and Implications

In contrast, the 3,4-diethoxybenzyl analogue (sc-355889) may exhibit altered lipophilicity and receptor binding due to extended ethoxy groups . The tetramethyl-p-phenylenediamine derivative (CAS: 637-01-4) lacks an aromatic benzyl group, making it more suitable as a redox mediator than a receptor-targeting agent .

Molecular Weight and Solubility

  • Higher molecular weight analogues (e.g., 411.39 g/mol dibenzazepine derivative) demonstrate reduced aqueous solubility, limiting their use in liquid formulations .
  • The target compound’s moderate molecular weight (325.27 g/mol) balances solubility and membrane permeability, ideal for in vitro studies .

Safety Profiles

  • Chlorinated derivatives (e.g., 3-chloro-N,N-dimethylpropane-1-amine hydrochloride) pose higher neurotoxic risks compared to methoxy-substituted analogues .
  • The discontinued status of the target compound (per CymitQuimica) may reflect synthesis challenges or regulatory concerns .

Biological Activity

N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride (CAS: 121177-60-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, toxicity, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₄H₂₄N₂O₂
  • Molecular Weight : 252.36 g/mol
  • Structure : The compound features a dimethoxybenzyl group attached to a dimethylpropane-1,3-diamine backbone.

Antioxidant Properties

Research has indicated that compounds related to N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine exhibit significant antioxidant properties. For example, idebenone, a structural analogue, has demonstrated the ability to scavenge free radicals and prevent lipid peroxidation through redox cycling mechanisms . This suggests that N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine may possess similar activities, potentially contributing to neuroprotective effects.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. A study on related polymer composites showed promising antibacterial activity against common pathogens when combined with nanoparticles . The mechanism is thought to involve electrostatic interactions between the negatively charged bacterial surfaces and the positively charged nanoparticles, enhancing the bactericidal effect.

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine on cancer cell lines. Results indicated that certain concentrations of related compounds exhibited significant growth inhibition in human breast cancer cell lines (MCF-7) while sparing normal fibroblast cells . This selective toxicity is crucial for developing anticancer agents that minimize harm to healthy tissues.

Safety and Irritation

Toxicological assessments suggest that this compound may cause skin and eye irritation. It is classified as a mild skin sensitizer based on studies involving similar amines . Long-term exposure studies indicate a low potential for systemic toxicity but highlight the need for caution due to irritative properties.

Environmental Impact

The compound is noted for its low bioaccumulation potential and biodegradability. However, it poses toxicity risks to aquatic life . Understanding these environmental effects is essential for assessing the compound's overall safety profile.

Data Tables

Property Value
Molecular FormulaC₁₄H₂₄N₂O₂
Molecular Weight252.36 g/mol
Antioxidant ActivitySignificant (analogous)
Antimicrobial ActivityPositive (in composites)
Cytotoxicity in MCF-7 CellsHigh at specific doses
Skin IrritationYes
Eye IrritationYes

Case Studies

  • Antioxidant Mechanism Study : Research demonstrated that idebenone scavenges free radicals effectively at plasma levels achievable through oral dosing. This mechanism could be extrapolated to understand the antioxidant capabilities of N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine .
  • Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various nanocomposites against MCF-7 cells. The results indicated that certain formulations containing diamines showed significant inhibition of cell growth without affecting normal fibroblast cells .

Q & A

Q. What are the recommended synthetic routes for N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : A plausible synthesis involves reductive amination or nucleophilic substitution using N,N-dimethylpropane-1,3-diamine (123) as a precursor. For example, reacting 2,3-dimethoxybenzyl chloride with excess diamine in a polar aprotic solvent (e.g., acetonitrile) under reflux, followed by HCl salt formation. Purification via column chromatography (silica gel, methanol/chloroform gradient) or recrystallization from ethanol/water is advised. Monitor reaction progress by TLC (Rf ~0.3 in CHCl3:MeOH 9:1) and confirm purity via ¹H/¹³C NMR and HRMS .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture due to hygroscopic dihydrochloride salts. Use desiccants (silica gel) in storage vials. For handling, wear nitrile gloves, chemical goggles, and a lab coat. Conduct work in a fume hood to minimize inhalation risks .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to identify aromatic protons (6.7–7.2 ppm for dimethoxybenzyl) and aliphatic chain signals (2.2–3.5 ppm for dimethylamine).
  • Mass Spectrometry : HRMS (ESI+) for molecular ion verification (expected [M-Cl]⁺).
  • XRD : For crystalline samples, use SHELXL for structure refinement. Compare bond lengths/angles to similar dihydrochloride salts (e.g., clomipramine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by diastereomers or dynamic proton exchange?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Perform experiments at 25°C to -40°C to slow proton exchange in the dimethylamine group.
  • COSY/NOESY : Identify coupling between aliphatic protons and aromatic methoxy groups.
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .

Q. What strategies are effective for crystallizing this compound, and how do hydrogen-bonding patterns influence crystal packing?

  • Methodological Answer : Use solvent diffusion (e.g., layering diethyl ether into a methanol solution). SHELXL refinement often reveals N–H···Cl and O–H···Cl hydrogen bonds between the dihydrochloride ions and solvent molecules. Graph set analysis (Etter’s rules) can classify motifs like R22(8)R_2^2(8) for dimeric Cl⁻ interactions .

Q. How can impurities (e.g., mono-HCl salts or des-methyl analogs) be detected and quantified?

  • Methodological Answer :
  • HPLC : Use a C18 column (0.1% TFA in H₂O/ACN gradient). Compare retention times to reference standards (e.g., MM0022.07, a related dihydrochloride impurity).
  • LC-MS/MS : Quantify trace impurities (<0.1%) via multiple reaction monitoring (MRM) transitions .

Q. What in vitro models are suitable for hypothesizing biological activity based on structural analogs?

  • Methodological Answer :
  • Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) due to structural similarity to quaternary ammonium compounds (e.g., compound 121 in ).
  • Neuropharmacology : Screen for acetylcholinesterase inhibition (cf. edrophonium chloride, ) or monoamine transporter modulation .

Data Contradiction & Optimization

Q. How should discrepancies between computational and experimental solubility data be addressed?

  • Methodological Answer : Re-evaluate force field parameters (e.g., COSMO-RS vs. experimental logP). Experimentally, perform shake-flask solubility tests in PBS (pH 7.4) and DMSO, correlating with Hansen solubility parameters. Adjust co-solvents (e.g., PEG 400) for in vivo formulations .

Q. What are the limitations of SHELXL for refining high-disorder structures of this compound?

  • Methodological Answer : SHELXL may struggle with disordered solvent molecules or flexible dimethoxybenzyl groups. Use SQUEEZE (PLATON) to model diffuse electron density. Cross-validate with cryo-EM data or DFT-optimized geometries .

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